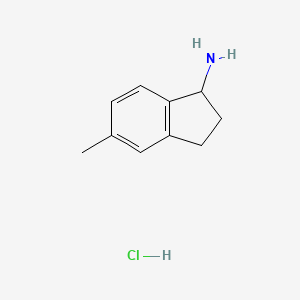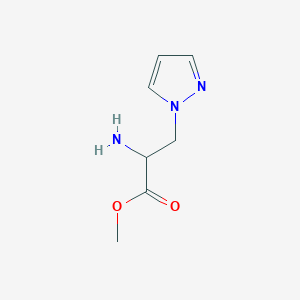
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
説明
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .科学的研究の応用
Corrosion Inhibition
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, certain derivatives have demonstrated significant inhibition of corrosion in steel, particularly in hydrochloric acid environments. Studies have used electrochemical techniques and weight-loss measurements to establish the compounds' protective effects, with some derivatives achieving over 95% protection at low concentrations. The mechanism of protection is primarily through cathodic inhibition by polarization and charge transfer (Missoum et al., 2013).
Catalysis in Chemical Synthesis
This compound has also been synthesized as part of a group of multidendate ligands. These ligands, when complexed with copper (II), have demonstrated catalytic properties, particularly in the catalytic oxidation of catechol to quinone. This indicates potential applications in various oxidation reactions where copper complexes are used as catalysts (Boussalah et al., 2009).
Synthesis of Pyrimidine and Isoxazole Derivatives
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate has been used in the synthesis of diverse pyrimidine and isoxazole derivatives. These derivatives have potential applications in the development of new pharmaceuticals and agrochemicals due to their structural similarity to bioactive molecules like glutamate (Flores et al., 2013), (Flores et al., 2014).
Structural and Bioactivity Studies
Research has also focused on the structural properties of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate derivatives, exploring their hydrogen bonding patterns and crystal structures. These studies are crucial for understanding the molecular interactions and potential biological activities of these compounds (Portilla et al., 2007).
Potential Pharmacological Applications
While avoiding specific references to drug use and dosage, it's worth noting that derivatives of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate have been explored for potential pharmacological applications. These include the synthesis of compounds with potential antitumor, antifungal, and antibacterial properties. The identification of pharmacophore sites within these derivatives is a significant step in the development of new therapeutic agents (Titi et al., 2020).
Safety And Hazards
特性
IUPAC Name |
methyl 2-amino-3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKIBRUHOBWZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



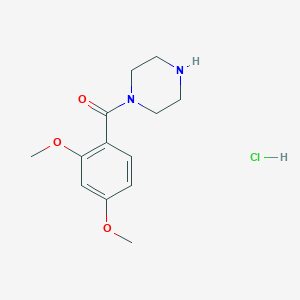
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
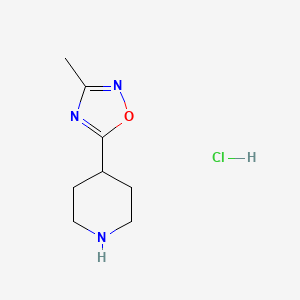
![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)
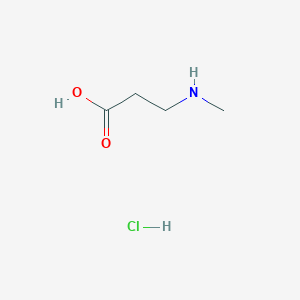
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
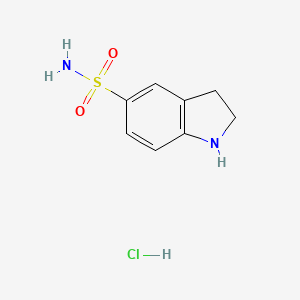
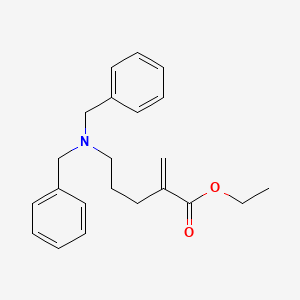
![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
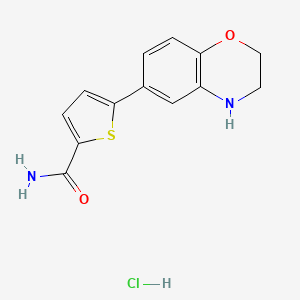
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)
